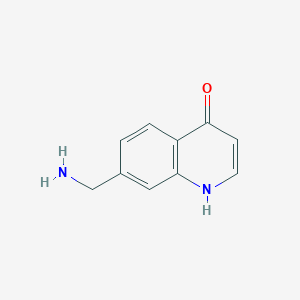

7-(aminomethyl)-1H-quinolin-4-one

説明

特性

IUPAC Name |

7-(aminomethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYIXOGCVSMBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(aminomethyl)-1H-quinolin-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine, formaldehyde, and a compound with an active hydrogen atom are reacted together. For example, the reaction of 4-hydroxyquinoline with formaldehyde and an amine can yield the desired product .

Industrial Production Methods

Industrial production of 7-(aminomethyl)-1H-quinolin-4-one typically involves scalable and efficient synthetic routes. The Mannich reaction is often employed due to its simplicity and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反応の分析

Types of Reactions

7-(aminomethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

科学的研究の応用

Anticancer Applications

Synthesis and Activity

Research has demonstrated that derivatives of 7-(aminomethyl)-1H-quinolin-4-one exhibit notable anticancer properties. A study synthesized several derivatives and evaluated their cytotoxicity against the A549 lung cancer cell line using the MTT assay. Among the compounds tested, one derivative showed the highest potency, indicating that structural modifications can enhance anticancer activity .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancerous cells while sparing normal cells. This selectivity is crucial for developing safe cancer therapies .

Antimicrobial Applications

Broad-Spectrum Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that various derivatives demonstrate significant activity against a range of pathogens, including bacteria and fungi. For instance, specific derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Structure-Activity Relationship (SAR)

The presence of specific functional groups on the quinoline scaffold has been linked to enhanced antimicrobial activity. For example, compounds with trifluoromethyl or electron-donating groups exhibited superior efficacy against tested microorganisms .

Neuroprotective Applications

Inhibition of Nitric Oxide Synthase

Another area of interest is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme associated with neurodegenerative diseases. Compounds based on 7-(aminomethyl)-1H-quinolin-4-one have been developed as selective inhibitors of nNOS, showing a high degree of selectivity over other nitric oxide synthases. This selectivity is attributed to specific interactions between the compound's amino groups and residues unique to nNOS .

Case Studies

作用機序

The mechanism of action of 7-(aminomethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The quinoline core structure allows the compound to intercalate with DNA, potentially affecting gene expression and cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Quinolin-4-one derivatives exhibit significant structural diversity, with substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis of 7-(aminomethyl)-1H-quinolin-4-one with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Hydroxyl groups (e.g., in 6-hydroxy-1H-quinolin-4-one) significantly enhance water solubility through hydrogen bonding but may reduce membrane permeability .

Electronic and Steric Modifications: Electron-withdrawing groups (e.g., -CF3, -Cl) increase the quinolin-4-one ring’s electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .

Fluoroquinolone derivatives (e.g., LB20304) with aminomethyl-pyrrolidine substituents demonstrate potent antibacterial activity, highlighting the importance of amine positioning and flexibility .

Q & A

Basic: What are the most efficient synthetic routes for 7-(aminomethyl)-1H-quinolin-4-one and its derivatives?

Methodological Answer:

The synthesis of quinolinone derivatives typically involves solid-phase synthesis or ring-closing metathesis (RCM) . For example:

- Solid-phase synthesis using anthranilates and bromoketones as key synthons enables high efficiency. Anthranilates are acylated with primary amines immobilized on acid-cleavable linkers, followed by bromoketone coupling to form the quinolinone core .

- RCM-based routes are effective for constructing substituted quinolines, particularly for antimalarial intermediates .

- Mannich reactions with paraformaldehyde and amines (e.g., piperidine or morpholine) can introduce aminomethyl groups at the 3-position of 2-aminoquinolin-4(1H)-one, achieving yields of 61–70% .

Basic: How can researchers confirm the structural integrity of 7-(aminomethyl)-1H-quinolin-4-one derivatives?

Methodological Answer:

Structural validation requires multimodal characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR identify key resonances (e.g., NH groups at 3564–3651 cm⁻¹ in IR, aromatic protons at δ 6.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks for derivatives like 459.0 ).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for morpholine-substituted analogs .

Advanced: How do structural modifications (e.g., arylpiperazine linkers) impact the biological activity of 7-(aminomethyl)-1H-quinolin-4-one derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Arylpiperazine moieties enhance CNS activity. Compound S6 (7-(5-(4-benzo[d]isothiazol-4-yl)piperazin-1-yl)pentyl)quinolin-2(1H)-one) showed a promising preclinical profile due to improved blood-brain barrier penetration .

- Aminomethyl groups at position 7 increase solubility but may reduce binding affinity. Comparative assays using in vitro receptor-binding studies (e.g., serotonin receptors) are critical .

- Halogenation (e.g., Cl at position 7) improves metabolic stability but requires toxicity profiling .

Advanced: How can researchers resolve contradictory data in reaction yields for Mannich reactions involving 7-(aminomethyl)-1H-quinolin-4-one?

Methodological Answer:

Contradictions in yields (e.g., 18–93% ) arise from:

- Reaction conditions : Optimize temperature (e.g., reflux vs. RT), solvent polarity (acetonitrile vs. dichloromethane), and catalyst loading (e.g., Grubbs II for RCM) .

- Protection/deprotection strategies : Use of acid-labile groups (e.g., BAL linkers) minimizes side reactions during solid-phase synthesis .

- Retro-Mannich analysis : Monitor reversibility under acidic conditions to identify equilibrium-driven yield limitations .

Advanced: What computational tools are recommended for predicting the physicochemical properties of 7-(aminomethyl)-1H-quinolin-4-one analogs?

Methodological Answer:

- ACD/Labs Percepta Platform : Predicts logP, pKa, and solubility using QSPR models .

- Molecular Dynamics (MD) Simulations : Assess membrane permeability (e.g., PAMPA assays) for CNS-targeted derivatives .

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing Cl at position 7) on reactivity .

Basic: What are the key safety considerations when handling 7-(aminomethyl)-1H-quinolin-4-one in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (GHS P201/P210) .

- Waste Disposal : Halogenated byproducts (e.g., 7-chloro derivatives) require segregation as hazardous waste .

- Spill Management : Neutralize acidic residues (e.g., from HCl cleavage steps) with sodium bicarbonate .

Advanced: How can researchers design assays to evaluate the antitubercular or anticancer potential of 7-(aminomethyl)-1H-quinolin-4-one derivatives?

Methodological Answer:

- Antitubercular assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC ≤ 1 µg/mL indicates potency) .

- Cytotoxicity profiling : Compare IC₅₀ values against HEK-293 (normal) vs. MCF-7 (cancer) cell lines. Derivatives with >10-fold selectivity are prioritized .

- Targeted screening : Quinolinones with 4-aminophenyl groups show kinase inhibition (e.g., EGFR) via ATP-binding site competition .

Basic: What chromatographic methods are optimal for purifying 7-(aminomethyl)-1H-quinolin-4-one derivatives?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for polar derivatives .

- Flash Chromatography : Employ silica gel (230–400 mesh) and ethyl acetate/hexane (3:7) for intermediates .

- TLC Monitoring : Rf values of 0.3–0.5 in CH₂Cl₂/MeOH (9:1) indicate successful coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。